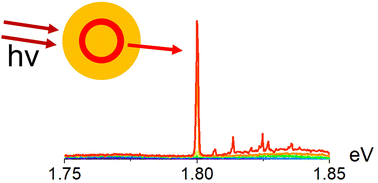Large two-photon cross sections and low-threshold multiphoton lasing of CdS/CdSe/CdS quantum shells†
Nanoscale Pub Date: 2023-11-08 DOI: 10.1039/D3NR04203K
Abstract
Colloidal quantum shells are spherical semiconductor quantum wells, which have shown strong promise as optical materials, particularly in classes of experiments requiring multiple excitons. The two-photon properties of CdS/CdSe/CdS quantum shell samples are studied here to demonstrate large non-linear absorption cross-sections while retaining advantageous multiexciton physics conferred by the geometrical structure. The quantum shells have large two-phonon cross sections (0.4–7.9 × 106 GM), which highlights their potential use in upconversion imaging in which large per particle two-photon absorption is critical. Time-resolved measurements confirmed that the quantum shells have long biexciton lifetime (>10 ns in the largest core samples reported here) and large gain bandwidth (>300 meV). The combination of these attributes with large two-photon cross sections makes the CdS/CdSe/CdS quantum shells excellent gain media for two-photon excitation. With a broad gain bandwidth and long gain lifetime, quantum shell solids support multimodal amplified spontaneous emission from excitons, biexcitons, and higher excited states. Thresholds for amplified spontaneous emission and lasing, which are as low as 1 mJ cm−2, are comparable to, or lower than, the thresholds reported for other colloidal materials.


Recommended Literature
- [1] Bimetallic CoSn nanoparticles anchored on N-doped carbon as antibacterial oxygen reduction catalysts for microbial fuel cells†
- [2] Recent methods for the synthesis of α-acyloxy ketones
- [3] Solvent dependent assembly and disassembly of a hydrogen bonded helical structure in a Co–Mo bimetallic complex†
- [4] The hydration structure of the Ni2+ ion intercalated in montmorillonite clay: a neutron diffraction with isotopic substitution study
- [5] POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure†
- [6] Combining catalysis and computational fluid dynamics towards improved process design for ethanol dehydration†
- [7] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [8] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [9] Transcriptional regulation of the cyanobacterial bidirectional Hox-hydrogenase
- [10] Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation

Journal Name:Nanoscale
Research Products
-
CAS no.: 13490-74-9
-
CAS no.: 185056-83-1
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5









